molecular formula C20H21NO B589998 (S)-N-Demethyl Dapoxetine CAS No. 147199-39-1

(S)-N-Demethyl Dapoxetine

Cat. No.: B589998
CAS No.: 147199-39-1
M. Wt: 291.394
InChI Key: SCPPXXMPTQHFGC-IBGZPJMESA-N
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Description

(S)-N-Demethyl Dapoxetine (also known as desmethyldapoxetine) is a key active metabolite of the short-acting selective serotonin reuptake inhibitor (SSRI) Dapoxetine . Dapoxetine is a pharmacotherapy developed specifically for the management of premature ejaculation (PE) . As such, this compound is of significant value in preclinical and clinical research for investigating the pharmacokinetic profile, metabolic pathways, and full pharmacodynamic activity of Dapoxetine. The parent drug, Dapoxetine, exerts its effect by inhibiting the serotonin transporter (SERT), increasing serotonin's action in the synaptic cleft . Serotonin (5-HT) and 5-HT receptors in the central nervous system are critically involved in the ejaculatory process, with increased serotonergic neurotransmission exerting an inhibitory effect and delaying ejaculation . Research indicates that this compound is an equipotent SSRI compared to the parent compound, suggesting it contributes meaningfully to the overall therapeutic activity observed in studies . This makes the metabolite an essential compound for researchers aiming to deconstruct the complete mechanism of action, understand the duration of effect, and assess the total drug exposure in biological systems. Its primary research applications include use as an analytical reference standard in bioanalytical studies, particularly in quantifying drug and metabolite levels in plasma and urine to model human pharmacokinetics. Furthermore, it serves as a critical tool for scientists investigating the structure-activity relationships of SSRIs and for those specializing in the neurochemical pathways that control the ejaculatory reflex. This product is strictly for Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-N-methyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO/c1-21-19(17-9-3-2-4-10-17)14-15-22-20-13-7-11-16-8-5-6-12-18(16)20/h2-13,19,21H,14-15H2,1H3/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCPPXXMPTQHFGC-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H](CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivations

De Novo Synthetic Approaches for (S)-N-Demethyl Dapoxetine (B195078)

The intentional synthesis of (S)-N-Demethyl Dapoxetine is primarily undertaken to produce a reference standard for analytical purposes. scispace.com These synthetic routes are designed to yield the target molecule with high purity and stereochemical integrity.

Achieving the correct stereochemistry at the chiral center is the most critical aspect of synthesizing this compound. Many strategies adapt established methods for the synthesis of (S)-Dapoxetine, modifying the final N-alkylation step.

A common approach begins with a chiral precursor, such as (S)-3-amino-3-phenylpropan-1-ol. This intermediate can be synthesized via stereoselective methods, including the use of chiral auxiliaries or enzymatic reactions. nih.govchemicalbook.com Once the chiral amino alcohol is obtained, the synthesis proceeds through two key transformations:

Introduction of the Naphthyloxy Moiety: The hydroxyl group of the amino alcohol is reacted with 1-fluoronaphthalene (B124137) or 1-naphthol (B170400) under conditions that facilitate ether bond formation, such as the Williamson ether synthesis or the Mitsunobu reaction. google.comresearchgate.net

Mono-N-methylation: The primary amine of the resulting intermediate, (S)-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine (N-Didemethyl Dapoxetine), is then selectively mono-methylated. This is a crucial deviation from Dapoxetine synthesis, which involves dimethylation.

An alternative stereoselective strategy involves the Sharpless Asymmetric Epoxidation of an achiral starting material like trans-cinnamyl alcohol. researchgate.netsemanticscholar.org This introduces the desired stereocenter early in the synthetic sequence, which is then carried through subsequent steps to build the final molecule.

The selection of reagents for the mono-N-methylation step is critical to prevent the formation of the fully methylated Dapoxetine and other by-products. Controlled methylation can be achieved using a limited amount of a methylating agent, such as methyl iodide, often with a protective group strategy to ensure mono-alkylation.

A patented preparation method describes a specific route for synthesizing this compound. scispace.com While the full details are proprietary, the general principles align with modifying established Dapoxetine syntheses. For instance, the widely used Eschweiler-Clarke reaction for N-dimethylation in Dapoxetine synthesis, which uses formic acid and formaldehyde, can be modified or replaced to favor the formation of the mono-methyl product. nih.gov

Table 1: Reagents in Synthetic Strategies for this compound and its Precursors

Step Reagent/Reaction Type Purpose Reference
Chiral Center Introduction Sharpless Asymmetric Epoxidation Creates the stereocenter from an achiral precursor. researchgate.netsemanticscholar.org
Chiral Center Introduction Chiral Auxiliary (e.g., (S)-tert-butanesulfinamide) Directs the stereoselective reduction of an imine. nih.govresearchgate.net
Ether Formation Mitsunobu Reaction (with 1-naphthol) Connects the side chain to the naphthalene (B1677914) ring. researchgate.net
Ether Formation Williamson Ether Synthesis (with 1-fluoronaphthalene) Forms the naphthyloxy ether bond. google.com
N-Methylation Controlled reaction with Methylating Agent Adds a single methyl group to the primary amine. -

Formation as a Demethylation Impurity in Dapoxetine Synthesis

This compound is recognized as one of the main impurities found in Dapoxetine active pharmaceutical ingredient (API). scispace.com Its presence arises from side reactions occurring during the manufacturing process.

Regulatory bodies require thorough impurity profiling of any API. Analytical methods, particularly high-performance liquid chromatography (HPLC), are developed to separate and quantify Dapoxetine from its related substances. elte.hu this compound is consistently identified as a process-related impurity. Other common impurities include the R-enantiomer of Dapoxetine, (S)-3-(Naphthalen-1-yloxy)-1-phenylpropan-1-ol, and N-Nitroso-N-Desmethyl Dapoxetine. pharmaffiliates.compharmaffiliates.com The liver extensively metabolizes dapoxetine through N-oxidation and demethylation, and these metabolic pathways can sometimes be mimicked by synthetic conditions. nih.govmdpi.com

The formation of this compound as an impurity is typically linked to the final N,N-dimethylation step in the synthesis of Dapoxetine.

Incomplete Methylation: If the reaction conditions for the N,N-dimethylation (e.g., Eschweiler-Clarke reaction) are not optimized, the reaction may not proceed to completion. This results in residual amounts of the mono-methylated intermediate, this compound.

Demethylation of Dapoxetine: Although less common under standard synthetic conditions, certain reagents or prolonged exposure to harsh acidic or basic conditions could potentially cause the demethylation of the final Dapoxetine product, leading to the formation of the N-demethyl impurity.

Controlling the reaction parameters—such as temperature, reaction time, and the stoichiometry of reagents—is essential to minimize the formation of this and other impurities, ensuring the final API meets the stringent purity requirements set by pharmacopoeias.

Table 2: Common Impurities and Related Substances of Dapoxetine

Compound Name Impurity Type CAS Number Reference
This compound Process-Related Impurity / Metabolite 147199-39-1 scispace.comelitesynthlaboratories.com
(R)-Dapoxetine Chiral Impurity 156453-51-9 elte.husynzeal.com
(S)-N,N-Didemethyl Dapoxetine Process-Related Impurity / Metabolite 147199-40-4 pharmaffiliates.comsynzeal.com
Dapoxetine N-Oxide Degradation Product / Metabolite 1346603-24-4 pharmaffiliates.comnih.gov
N-Nitroso-N-Desmethyl Dapoxetine Potential Process Impurity - pharmaffiliates.comsynzeal.com

Preparation of this compound as a Reference Standard

The availability of highly purified this compound is essential for its role as a reference standard. scispace.comcleanchemlab.com Reference standards are highly characterized materials used to confirm the identity, quality, and purity of pharmaceutical substances. veeprho.comcreative-biolabs.com

The preparation of a reference standard involves several rigorous steps:

Synthesis or Isolation: The compound is either synthesized de novo with a focus on achieving the highest possible purity or isolated from a bulk Dapoxetine batch where it exists as an impurity.

Purification: Multiple purification techniques, such as column chromatography and recrystallization, are employed to remove any residual starting materials, by-products, or other impurities.

Characterization and Certification: The purified compound undergoes extensive analytical testing to confirm its structure and establish its purity. This characterization package typically includes data from HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and other relevant analytical techniques. creative-biolabs.comusp.org

The certified reference standard is then used in the quality control (QC) testing of Dapoxetine API and its finished dosage forms. It allows for the accurate identification and quantification of the this compound impurity, ensuring that each batch of the drug complies with regulatory specifications. scispace.comveeprho.com

Table 3: Qualification Steps for a Chemical Reference Standard

Step Purpose Common Analytical Techniques Used Reference
Synthesis/Isolation Obtain the target compound. Chemical synthesis, preparative chromatography. creative-biolabs.com
Purification Achieve the highest possible purity. Recrystallization, column chromatography. veeprho.com
Structural Elucidation Unambiguously confirm the chemical structure. NMR (¹H, ¹³C), Mass Spectrometry, IR Spectroscopy. nih.govusp.org
Purity Assessment Quantify the purity and identify impurities. HPLC, Gas Chromatography (GC), Elemental Analysis. veeprho.comcreative-biolabs.com
Documentation Provide a comprehensive Certificate of Analysis. All collected analytical data, storage conditions, expiry date. usp.orggmpsop.com

Compound Glossary

Standard Synthesis for Analytical Purposes

The preparation of this compound as an analytical standard can be approached through various synthetic routes. One common strategy involves the controlled demethylation of Dapoxetine, while another builds the molecule from suitable precursors. A patented method highlights a synthetic pathway that is particularly suited for producing this compound for analytical use. scispace.com

A plausible synthetic route commences with (S)-3-amino-3-phenylpropan-1-ol. This starting material possesses the desired stereochemistry at the chiral center. The synthesis can be conceptualized in the following stages:

N-Alkylation: The primary amine of (S)-3-amino-3-phenylpropan-1-ol is first protected or directly alkylated. A common approach involves N-benzylation to introduce a single substituent on the nitrogen atom. This is typically followed by N-methylation to yield an intermediate such as (S)-3-(N-benzyl-N-methylamino)-1-phenylpropan-1-ol.

Introduction of the Naphthyloxy Moiety: The hydroxyl group of the propanol (B110389) backbone is then converted into a leaving group, often by tosylation or mesylation. This is followed by a Williamson ether synthesis with 1-naphthol in the presence of a base to introduce the characteristic naphthalenyloxy group.

Debenzylation: The final step involves the removal of the N-benzyl protecting group to yield the desired this compound. This is commonly achieved through catalytic hydrogenation.

Alternatively, a direct synthesis might involve the reaction of a suitable precursor already containing the naphthalenyloxy moiety with methylamine.

A specific method for the preparation of this compound has been detailed in the patent literature, underscoring its importance as a reference standard for the quality control of Dapoxetine raw materials. scispace.com The process described in patent CN105646285A provides a method for obtaining this specific demethylated impurity. While the full experimental details from this patent are not publicly available, the general principles of organic synthesis suggest a multi-step process focusing on controlled N-alkylation and etherification reactions.

Characterization of Synthetic Intermediates

The unambiguous identification and characterization of synthetic intermediates are paramount to ensuring the final product's purity and structural integrity. The following are key potential intermediates in the synthesis of this compound, along with their characterization data where available.

(S)-3-Amino-3-phenylpropan-1-ol

This chiral building block is a common starting material in the synthesis of various phenylpropanolamine derivatives.

PropertyData
Molecular Formula C₉H₁₃NO
Molecular Weight 151.21 g/mol
Appearance White to off-white solid
Purity ≥98.0%

Data sourced from commercial suppliers.

Spectroscopic data for this intermediate is crucial for confirming its structure before proceeding to subsequent steps.

(S)-3-(N-benzyl-N-methylamino)-1-phenylpropan-1-ol

This intermediate is formed after the N-alkylation steps. Its characterization is vital to confirm the successful introduction of both the methyl and benzyl (B1604629) groups to the nitrogen atom.

PropertyData
Molecular Formula C₁₇H₂₁NO
Molecular Weight 255.36 g/mol

Calculated molecular properties.

Detailed spectroscopic analysis, including ¹H NMR and ¹³C NMR, would be required to confirm the structure of this intermediate. For instance, the ¹H NMR spectrum would be expected to show signals corresponding to the protons of the phenyl, naphthyl, and propanol backbone, as well as singlets for the N-methyl and N-benzyl methylene (B1212753) protons.

The characterization of these and other potential intermediates relies on a combination of analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework of the molecules, confirming the presence of key functional groups and their connectivity.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as O-H stretching for the alcohol, N-H stretching for the secondary amine, and C-O stretching for the ether linkage.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the intermediates and their fragmentation patterns, which aids in confirming their identity.

A thorough characterization of each intermediate is a critical component of good manufacturing practices (GMP) and ensures that the final this compound analytical standard is of the highest purity and quality.

Biotransformation and Metabolic Fate Investigations

Enzymatic Pathways of (S)-N-Demethyl Dapoxetine (B195078) Formation

The formation of (S)-N-Demethyl Dapoxetine from its parent compound, dapoxetine, is facilitated by a concert of enzymes. The primary pathways involve N-demethylation, a reaction where a methyl group is removed from the nitrogen atom of the dapoxetine molecule. tga.gov.aumedex.com.bd

Role of Cytochrome P450 Isozymes (e.g., CYP2D6, CYP3A4)

The cytochrome P450 (CYP) superfamily of enzymes plays a pivotal role in the metabolism of a vast array of drugs, including dapoxetine. amegroups.orgpatsnap.com In vitro studies utilizing human liver, kidney, and intestinal microsomes have identified CYP2D6 and CYP3A4 as the principal isozymes responsible for the N-demethylation of dapoxetine to form this compound. medicines.org.ukmedsinfo.com.aunafdac.gov.ng

The influence of these enzymes is significant, as their activity can be affected by genetic variations (polymorphisms) and the presence of other drugs. mims.com For instance, individuals who are poor metabolizers for CYP2D6 may exhibit higher plasma concentrations of dapoxetine and its active metabolite, desmethyldapoxetine. mims.com Similarly, potent inhibitors of CYP3A4, such as ketoconazole, can significantly increase the exposure to dapoxetine. medicines.org.ukmedsinfo.com.au This underscores the critical role of CYP2D6 and CYP3A4 in the clearance of dapoxetine and the formation of its demethylated metabolite.

In Vitro Enzyme Kinetic Studies

In vitro enzyme kinetic studies are instrumental in elucidating the specific contributions of different enzymes to drug metabolism. While detailed kinetic parameters for the formation of this compound are not extensively reported in the provided context, the available information consistently points to CYP2D6 and CYP3A4 as the primary catalysts for this reaction. medicines.org.ukmedsinfo.com.aunafdac.gov.ng Inhibition studies have shown that potent inhibitors of these enzymes can significantly alter the pharmacokinetic profile of dapoxetine, further confirming their central role. medicines.org.ukmedsinfo.com.au For example, co-administration of dapoxetine with potent CYP3A4 inhibitors is contraindicated due to the risk of increased dapoxetine concentrations and potential adverse effects. hiv-druginteractions.org

Stereoselective Aspects of N-Demethylation

Dapoxetine is administered as the (S)-enantiomer. The N-demethylation process results in the formation of this compound. This metabolite is not just a breakdown product; it is an active metabolite that is roughly equipotent to dapoxetine itself. wikipedia.orgmims.com The stereochemistry of the molecule is preserved during this metabolic transformation, leading to the formation of the corresponding (S)-enantiomer of the demethylated compound.

Metabolite Profiling and Identification in Pre-clinical Biological Systems

The investigation of drug metabolism in pre-clinical models is a cornerstone of drug development, providing insights into how a drug will be processed in the human body.

In Vitro Metabolic Studies in Hepatic Microsomes and Cell Lines

Studies using human liver microsomes (HLM) have been crucial in identifying the metabolic pathways of dapoxetine. nih.govresearchgate.net These in vitro systems contain a rich complement of drug-metabolizing enzymes, including CYPs and FMOs. Incubation of dapoxetine with HLM has allowed for the identification of several metabolites, including this compound (desmethyldapoxetine) and didesmethyldapoxetine. wikipedia.orgmpa.se

A study utilizing a high-resolution LC-MS system with human liver microsomes identified eleven biotransformation products of dapoxetine. nih.gov The primary metabolic reactions observed were N-dealkylation (which includes N-demethylation), hydroxylation, N-oxidation, and dearylation. nih.gov These findings from in vitro studies in hepatic microsomes provide a detailed map of the metabolic fate of dapoxetine and the formation of its various metabolites, including this compound. nih.gov

In Vivo Metabolic Fate in Non-Human Animal Models

Investigations into the metabolic fate of dapoxetine in non-human animal models, including mice, rats, and dogs, have revealed that the compound undergoes extensive biotransformation. portico.orgscispace.com Following oral administration, dapoxetine is widely distributed throughout the body and is metabolized through various pathways, including N-demethylation, which results in the formation of this compound, also known as desmethyldapoxetine. scispace.comtga.gov.au

Studies utilizing radiolabelled dapoxetine have shown that the parent compound accounts for a very small fraction of the total radioactivity in the plasma of laboratory animals at any given time, indicating rapid and extensive metabolism. portico.orgtga.gov.au In mice, rats, and dogs, unchanged dapoxetine represented less than 8% of the total radiocarbon in plasma. tga.gov.au While this compound is a known metabolite, it constitutes a minor portion of the circulating species. amegroups.org For instance, desmethyldapoxetine and didesmethyldapoxetine account for less than 3% of the circulating dapoxetine-related substances. amegroups.org The major circulating metabolite identified in these animal models is dapoxetine N-oxide. tga.gov.au

Pharmacokinetic analyses in Sprague-Dawley rats have provided specific parameters for this compound. These studies are crucial for understanding the formation and clearance of this metabolite. For example, the co-administration of other compounds can significantly alter the pharmacokinetic profile of both dapoxetine and this compound, highlighting the role of metabolic enzyme pathways. nih.govresearchgate.net

One such study investigated the effects of evodiamine (B1670323) on the pharmacokinetics of dapoxetine and desmethyl dapoxetine in rats. The results showed that evodiamine significantly decreased the half-life (t1/2) and the area under the plasma concentration-time curve (AUC) of desmethyl dapoxetine, suggesting an interaction at the metabolic level. nih.govresearchgate.netkarger.com Another study in rats examining the effect of the Wuziyanzong pill also monitored desmethyldapoxetine as one of the main metabolites. nih.gov

The plasma protein binding of this compound is high, with a reported value of 98.5%. nafdac.gov.ng Following multiple doses of the parent compound, the AUC values for both dapoxetine and this compound have been observed to increase. nafdac.gov.ng

The following tables present pharmacokinetic data for this compound from studies conducted in rats.

Table 1: Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Dose of Dapoxetine (10 mg/kg)

ParameterControl Group (Dapoxetine alone)Combination Group (Dapoxetine + Evodiamine)% Change
t½ (h) 2.97 ± 0.511.83 ± 0.35-38.4%
AUC(0-t) (ng·h/mL) 18.2 ± 3.710.4 ± 2.6-42.9%
AUC(0-∞) (ng·h/mL) 20.5 ± 4.111.2 ± 2.8-45.4%
Cmax (ng/mL) 2.1 ± 0.42.3 ± 0.5+9.5%
Tmax (h) 4.3 ± 0.83.2 ± 0.6-25.6%
Data derived from a study on the effects of evodiamine on dapoxetine pharmacokinetics in rats. nih.govresearchgate.netkarger.com

Table 2: Pharmacokinetic Parameters of Parent Compound (Dapoxetine) in Rats for Context

ParameterControl Group (Dapoxetine alone)Combination Group (Dapoxetine + Evodiamine)% Change
t½ (h) 2.1 ± 0.43.43 ± 0.62+63.3%
AUC(0-∞) (ng·h/mL) 110.2 ± 19.8159.6 ± 28.5+44.8%
Tmax (h) 2.3 ± 0.43.5 ± 0.6+50.4%
Data derived from a study on the effects of evodiamine on dapoxetine pharmacokinetics in rats. nih.govresearchgate.netkarger.com

Excretion patterns for dapoxetine and its metabolites vary between species. In mice, radioactivity was primarily excreted in the urine (56%), while in rats and dogs, the main route of excretion was the feces (65% and 70%, respectively). portico.org Notably, neither the parent compound nor the dealkylated metabolites, including this compound, were detectable in the urine of any of these species, suggesting that they are further metabolized before elimination. portico.org

Pharmacological and Biochemical Characterization

Receptor Binding Affinities and Neurotransmitter Transporter Interactions

The primary mechanism of action for Dapoxetine (B195078) and its active metabolites involves the inhibition of the serotonin (B10506) transporter (SERT), which leads to an increase in serotonin levels in the synaptic cleft.

Table 1: Comparative In Vitro Potency at the Serotonin Transporter (SERT)
CompoundIC50 (nM)Reference
Dapoxetine1.12 cyno.co.in, nafdac.gov.ng
(S)-N-Demethyl Dapoxetine<1.0 cyno.co.in, nafdac.gov.ng
Didesmethyldapoxetine2.0 cyno.co.in, nafdac.gov.ng
Dapoxetine-N-oxide282 cyno.co.in, nafdac.gov.ng

The parent compound, Dapoxetine, is characterized as a selective serotonin reuptake inhibitor. urology-textbook.comamegroups.org This selectivity is a key feature of its pharmacological profile. In vitro assays confirm that Dapoxetine's affinity for the human serotonin transporter is substantially higher than for the noradrenaline transporter (NET) and the dopamine (B1211576) transporter (DAT). tga.gov.au In radioligand binding assays, Dapoxetine's potency at NET and DAT was found to be over 780 times and 5,000 times lower, respectively, than its potency at SERT. tga.gov.au Similarly, in functional assays measuring the inhibition of substrate uptake, its relative potency was over 180-fold lower for NET and 1,500-fold lower for DAT compared to SERT. tga.gov.au

While direct, comprehensive comparative data for this compound across all three transporters is not as extensively published, it is considered to be equipotent to Dapoxetine and a major active metabolite. wikipedia.orgmedsinfo.com.au Therefore, it is expected to retain a similar high selectivity profile for SERT over NET and DAT.

Table 2: In Vitro Transporter Selectivity of Dapoxetine (Parent Compound)
Assay TypeTransporterSelectivity Ratio (Potency vs. SERT)Reference
Radioligand Binding AssayNoradrenaline Transporter (NET)>780-fold lower tga.gov.au
Dopamine Transporter (DAT)>5000-fold lower tga.gov.au
Functional Uptake AssayNoradrenaline Transporter (NET)>180-fold lower tga.gov.au
Dopamine Transporter (DAT)>1500-fold lower tga.gov.au

In Vitro Pharmacological Activity Profiling

Cellular models are instrumental in defining the potency and efficacy of pharmacological compounds before they advance to pre-clinical and clinical stages.

The potency of this compound has been determined using in vitro assays with cells engineered to express human monoamine transporters. nih.gov These cellular systems allow for precise measurement of a compound's ability to inhibit transporter function, yielding the IC50 values previously discussed.

More recent in vitro research has explored other potential activities of Dapoxetine in cellular models. A 2023 study investigating FDA-approved drugs for antiviral properties identified Dapoxetine as an inhibitor of Zika Virus (ZIKV) infection in various cell lines, including SNB19, A549, and Vero cells. nih.govmdpi.com In these assays, Dapoxetine demonstrated a potent inhibitory effect on ZIKV replication with half-maximal effective concentration (EC50) values ranging from 4.2 μM to 12.6 μM. nih.govmdpi.com The compound also exhibited negligible cellular toxicity in these models. nih.gov

The structure-activity relationship (SAR) provides insight into how a molecule's chemical structure relates to its biological activity. The comparison between Dapoxetine and this compound offers a key SAR insight. The finding that this compound is equipotent to Dapoxetine demonstrates that the removal of one N-methyl group does not diminish, and may even slightly enhance, the inhibitory activity at the serotonin transporter. cyno.co.inmedsinfo.com.aunafdac.gov.ng This suggests this specific methyl group is not critical for binding to the active site of SERT.

This observation aligns with broader SAR studies on other classes of transporter ligands. For instance, research on meperidine analogues has shown that some N-demethylated compounds exhibit higher selectivity for the serotonin transporter over dopamine and norepinephrine (B1679862) transporters. uno.edu In the case of sildenafil (B151), another well-known drug, its primary N-desmethyl metabolite retains approximately 50% of the in vitro potency of the parent compound for its target enzyme, PDE5, illustrating that N-demethylation often results in pharmacologically active metabolites. drugbank.com The equipotency of this compound represents a significant finding within the SAR of this specific chemical series.

Pre-clinical In Vivo Pharmacological Investigations (Non-Human Animal Models)

Pre-clinical studies in non-human animal models are essential for characterizing the pharmacological effects of a drug in a complex biological system. nih.gov Investigations using the parent drug, Dapoxetine, provide indirect evidence of the in vivo activity of its metabolites.

In rat models, Dapoxetine has been shown to inhibit the ejaculatory expulsion reflex by acting at a supraspinal level, specifically involving the lateral paragigantocellular nucleus (LPGi) as a key brain structure for the effect. amazonaws.com Further in vivo research in a rat model of depression, using the unpredictable chronic mild stress (UCMS) protocol, found that repeated administration of Dapoxetine could reverse induced behavioral deficits. researchgate.net This suggests antidepressant-like activity in this animal model. researchgate.net Additionally, Dapoxetine was evaluated in an in vivo mouse micronucleus assay and was found not to be clastogenic, indicating it did not cause chromosomal damage in this model. medsinfo.com.au

These in vivo effects are understood to be the result of the combined action of Dapoxetine and its active metabolites, primarily this compound, which is present at significant concentrations in plasma. scispace.com

Neurochemical Modulatory Effects in Animal Brain Regions

Direct and isolated studies on the neurochemical modulatory effects of this compound in specific brain regions of animals are limited in publicly available scientific literature. However, given that it is an active metabolite with potency comparable to Dapoxetine, it is presumed to exert similar neurochemical actions. wikipedia.org The neurochemical effects of the parent compound, Dapoxetine, have been investigated in animal models, providing insight into the likely activities of its equipotent metabolite.

Animal studies with Dapoxetine demonstrate its action on the central nervous system by modulating serotonergic pathways. Acute administration of Dapoxetine in male rats has been shown to modulate neuronal activity, as measured by Fos expression, in key components of the brain's ejaculatory circuit, including various hypothalamic and thalamic nuclei. nih.gov This modulation is believed to be central to its mechanism of action. The lateral paragigantocellular nucleus (LPGi), a brainstem region, has been identified as a critical structure for Dapoxetine's inhibitory effect on the ejaculatory reflex, which occurs at a supraspinal level. wikipedia.org

Furthermore, in a rat model of cerebral ischemic-reperfusion injury, pretreatment with Dapoxetine was found to modulate inflammatory and oxidative stress mediators in brain tissue. researchgate.net Specifically, it reduced lipid peroxidation and the levels of inflammatory markers such as tumor necrosis factor-alpha (TNF-α) and inducible nitric oxide synthase (iNOS). researchgate.net These findings suggest that beyond serotonin reuptake inhibition, the compound and its active metabolites may have broader neurochemical modulatory effects related to neuroinflammation and oxidative stress.

Tissue Distribution and Accumulation in Specific Organs

Comprehensive studies detailing the specific tissue distribution and accumulation of this compound in various organs are not extensively documented. However, its presence and pharmacokinetics in plasma have been characterized in animal models following the administration of the parent compound, Dapoxetine.

In a study involving male Sprague-Dawley rats, the plasma concentration of this compound was measured after oral administration of Dapoxetine. nih.govkarger.com The data provides evidence of the systemic distribution of this metabolite. The clearance of this compound from the plasma was found to be significantly increased when Dapoxetine was co-administered with evodiamine (B1670323), an alkaloid known to interact with metabolic enzymes. karger.com

The following table summarizes the key pharmacokinetic parameters of this compound in rat plasma after a single oral dose of Dapoxetine (10 mg/kg). karger.com

ParameterValue (Mean ± SD)Unit
Cmax (Maximum Concentration)16.8 ± 3.5ng/mL
Tmax (Time to Maximum Concentration)4.7 ± 1.1h
t1/2 (Elimination Half-life)4.8 ± 1.3h
AUC(0-∞) (Area Under the Curve)134.2 ± 31.6ng·h/mL
CLz/F (Apparent Clearance)84.5 ± 21.7L/h/kg
Data derived from a study in Sprague-Dawley rats. karger.com

While specific organ accumulation data for the metabolite is scarce, studies on the parent compound [14C]-dapoxetine have shown accumulation in the brain of rhesus monkeys and widespread biodistribution in the organs of mice and rats following oral administration. nih.gov Given that this compound is a major circulating metabolite, it is expected to be distributed to the same tissues as Dapoxetine.

Electrophysiological Effects in Animal Models (excluding human clinical data)

There is a lack of direct research focused specifically on the electrophysiological effects of this compound in animal models. However, based on its equipotency with Dapoxetine, it is expected to contribute to the electrophysiological changes observed following the administration of the parent drug. wikipedia.org

Studies on Dapoxetine in anesthetized male rats have provided significant insights into its electrophysiological impact. Dapoxetine has been shown to inhibit the ejaculatory expulsion reflex by acting at a supraspinal level. nih.gov A key finding is its effect on the pudendal motoneuron reflex discharge (PMRD), which is an electrophysiological marker for the ejaculatory reflex. Intravenous administration of Dapoxetine in rats significantly increases the latency of the PMRD, indicating an inhibition of the reflex. nih.gov This action is mediated by modulating the activity of neurons in the lateral paragigantocellular nucleus (LPGi). nih.gov These electrophysiological effects on neuronal pathways controlling ejaculation are considered fundamental to the compound's mechanism of action.

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatographic methods are fundamental to separating (S)-N-Demethyl Dapoxetine (B195078) from its parent compound and other metabolites within complex biological matrices.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) serves as a robust method for the analysis of Dapoxetine and its metabolites. Method development often focuses on achieving optimal separation, sensitivity, and stability. A sensitive and stable HPLC method was developed for identifying process-related impurities of Dapoxetine hydrochloride, demonstrating the technique's specificity. ijrpc.com These methods are typically validated according to the International Council for Harmonisation (ICH) guidelines to ensure reliability. elte.huptfarm.pl

For the simultaneous quantification of multiple analytes, such as Dapoxetine and other drugs, HPLC methods have been established. who.intinnovareacademics.in One such method utilized a Thermo Hypersil BDS–C18 column with an isocratic mobile phase of acetonitrile (B52724) and 0.1% triethylamine (B128534) in water (pH 4.0), at a flow rate of 1 mL/min, with UV detection at 229 nm. innovareacademics.in Another method employed a gradient elution system with a mobile phase of acetonitrile and 0.2M ammonium (B1175870) acetate (B1210297) buffer for the simultaneous determination of sildenafil (B151) citrate (B86180) and dapoxetine HCl. who.int

The stability of Dapoxetine under various stress conditions (acidic, alkaline, and oxidative) has been confirmed using HPLC, highlighting the stability-indicating power of these developed methods. ijrpc.com

Table 1: Exemplary HPLC Method Parameters for Dapoxetine Analysis

ParameterCondition 1Condition 2
Column Phenomenex Luna C18 (250mm×4.6 mm, 5um) ijrpc.comThermo Hypersil BDS–C18 (250 mm × 4.6 mm, 5.0 µ) innovareacademics.in
Mobile Phase A 0.1% trifluoroacetic acid in water ijrpc.comAcetonitrile: 0.1 % triethylamine in water (80:20) innovareacademics.in
Mobile Phase B 0.1% trifluoroacetic acid in acetonitrile ijrpc.com-
Flow Rate Not Specified1 mL/min innovareacademics.in
Detection UV ijrpc.comUV at 229 nm innovareacademics.in

Ultra-High-Performance Liquid Chromatography (UHPLC) Applications

Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and increased sensitivity. UHPLC, often coupled with mass spectrometry, is a powerful tool for characterizing and quantifying Dapoxetine metabolites.

A study on the in vitro hepatic metabolism of Dapoxetine utilized UHPLC coupled with electrospray ionization quadrupole time-of-flight mass spectrometry (UHPLC-ESI-Q-TOF) to identify phase I metabolites. mdpi.com This method allowed for the separation and identification of ten potential metabolites, including (S)-N-Demethyl Dapoxetine (referred to as M1 in the study). mdpi.com A sensitive UPLC-MS/MS method was also developed for the simultaneous determination of Dapoxetine and its two major metabolites, Dapoxetine-N-oxide and Desmethyldapoxetine, in human plasma. researchgate.net This method demonstrated linearity within a concentration range of 0.1-5.0 ng/mL for desmethyldapoxetine. researchgate.net

The chromatographic separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of acetonitrile and an aqueous solution containing a small percentage of formic acid to improve ionization. researchgate.netsigmaaldrich.cn

Table 2: UHPLC Method Parameters for Dapoxetine Metabolite Analysis

ParameterCondition
Column Acquity UPLC BEH C18 researchgate.net
Mobile Phase Acetonitrile and 0.1% formic acid in water (gradient elution) researchgate.net
Analysis Time 4.0 min researchgate.net
Detection Tandem Mass Spectrometry (MS/MS) researchgate.net

Chiral Chromatography for Enantiomeric Purity Analysis

Since Dapoxetine is administered as the (S)-enantiomer, which is 3.5 times more potent than the (R)-enantiomer, methods to ensure enantiomeric purity are crucial. elte.hu Chiral chromatography is the primary technique for separating enantiomers.

Several studies have reported the use of polysaccharide-based chiral stationary phases for the enantiomeric separation of Dapoxetine. elte.huresearchgate.net A validated chiral liquid chromatographic method was developed for the enantiomeric separation of dapoxetine hydrochloride. ijpsonline.com Columns such as cellulose (B213188) tris(3,5-dimethylphenylcarbamate) and cellulose tris(4-methylbenzoate) have been successfully used with normal phase eluents. elte.hu A reversed-phase HPLC method using a Lux Cellulose-3 column has also been developed for the simultaneous determination of both achiral and chiral impurities of Dapoxetine. elte.hu This method is critical for the quality control of pharmaceutical products and for detecting counterfeit drugs that may contain the racemic mixture or a high concentration of the less active (R)-dapoxetine. elte.huresearchgate.net

Spectrometric Detection Methods

Spectrometric methods, particularly when coupled with chromatographic separation, provide the high selectivity and sensitivity required for the identification and quantification of this compound.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Identification and Quantification

Mass spectrometry (MS) and tandem mass spectrometry (MS/MS) are indispensable for the definitive identification and sensitive quantification of this compound. rsc.org In metabolic studies, UHPLC-ESI-Q-TOF MS has been used to obtain high-resolution mass data, which is crucial for determining the elemental composition of metabolites. mdpi.com

For this compound (desmethyldapoxetine), a common fragmentation pattern is observed in MS/MS spectra. mdpi.com A sensitive and rapid UPLC-MS/MS method was developed to quantify dapoxetine and its two main metabolites, including desmethyldapoxetine, in human plasma. researchgate.net The multiple reaction monitoring (MRM) mode is typically used for quantification, providing excellent selectivity and sensitivity. researchgate.net The MRM transition for desmethyldapoxetine has been reported as m/z 292.2 → 261.2. researchgate.net

A liquid chromatography/tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Avanafil and Dapoxetine in human plasma reported the Q1 precursor ion for Dapoxetine as 306 and the Q3 quantifying product ion as 183. rsc.org Another study identified fragments for Dapoxetine at m/z of 261, 182.93, 156.88, and 116.85, with a molecular ion peak at 306.09. ijpsonline.com

Table 3: Mass Spectrometric Parameters for Dapoxetine and its Metabolite

AnalytePrecursor Ion (m/z)Product Ion (m/z)Reference
Dapoxetine306.3261.2 researchgate.net
Dapoxetine306183 rsc.org
This compound (Desmethyldapoxetine)292.2261.2 researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of molecules, including metabolites and impurities. While MS provides information on the mass and fragmentation of a molecule, NMR provides detailed information about the chemical environment of each atom, allowing for the complete determination of its structure.

NMR has been instrumental in characterizing process-related impurities formed during the synthesis of Dapoxetine. researchgate.netnih.gov In one study, a previously unreported tricyclic impurity was isolated, and its structure was elucidated using accurate mass data and NMR spectroscopy. researchgate.netnih.gov Another study used NMR, along with other techniques, to identify the geometric isomers of cinnamyloxynaphthalenes, which are formed via the Cope elimination of dapoxetine-N-oxide, a major oxidative and metabolic degradation product. alentris.org The chemical shifts observed in ¹H NMR and ¹³C NMR spectra provide definitive proof of the molecular structure. For instance, the ¹H NMR spectrum of Dapoxetine shows characteristic signals for the aromatic protons, the methine proton, the methylene (B1212753) protons, and the N,N-dimethyl group. beilstein-journals.orgnih.gov Similarly, the ¹³C NMR spectrum provides signals for each unique carbon atom in the molecule. beilstein-journals.orgnih.gov

Method Validation Parameters for Research Applications

The validation of analytical methods for this compound, typically as part of a broader analysis of Dapoxetine impurities, encompasses several key parameters. These parameters confirm that the method is reliable, reproducible, and accurate for the quantification of this specific compound, often in the presence of the active pharmaceutical ingredient (API) and other related substances. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are common techniques employed for this purpose. ijrpc.comnih.gov

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. In the context of this compound, the method must be able to distinguish its peak from those of Dapoxetine, its enantiomer (R-Dapoxetine), and other process-related or degradation impurities.

Research has demonstrated the development of specific HPLC methods capable of separating multiple process-related impurities from Dapoxetine hydrochloride. ijrpc.com In one such study, a gradient HPLC method was developed that successfully separated three process-related impurities, ensuring that the peaks were well-resolved from each other and from the main Dapoxetine peak. ijrpc.com The selectivity was confirmed by injecting a solution of Dapoxetine hydrochloride spiked with known levels of all impurities, demonstrating no interference. ijrpc.com Similarly, capillary electrophoresis (CE) methods have been developed using dual cyclodextrin (B1172386) systems to achieve baseline separation of Dapoxetine from its related substances, including its R-enantiomer and other impurities. nih.govmdpi.com The specificity of these methods is often confirmed through forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light. ptfarm.pltsijournals.com The method's ability to resolve the analyte peak from the various degradation products confirms its stability-indicating power. ijrpc.comptfarm.pl

Linearity demonstrates the proportional relationship between the concentration of an analyte and the analytical signal over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.

For impurity quantification, the analytical range is typically established from the limit of quantification (LOQ) to 200% of the specification limit for the impurity. ijrpc.com In a study validating an HPLC method for Dapoxetine impurities, linearity was established across a range from the quantitation limit (QL) to 200% (equivalent to 0.05% to 0.2% with respect to a 1mg/ml Dapoxetine sample concentration). ijrpc.com The correlation coefficient (r²) for the calibration curves of the impurities was found to be greater than 0.99, indicating excellent linearity. ijrpc.com Another stability-indicating HPLC method for Dapoxetine hydrochloride demonstrated linearity from 1 to 40 µg/mL with a correlation coefficient of 0.9994. ptfarm.pl Spectrophotometric methods have also been validated, showing linearity in ranges such as 5-60 μg/mL. itmedicalteam.pl

Table 1: Linearity Data for Dapoxetine and Related Impurities from Various Analytical Methods

MethodAnalyte(s)Linearity RangeCorrelation Coefficient (r or r²)Source
HPLCImpurity-A, Impurity-B, Impurity-CQL to 200% (0.05% - 0.2%)> 0.99 ijrpc.com
HPLC-UVDapoxetine HCl1 - 40 µg/mL0.9994 ptfarm.pl
Capillary ElectrophoresisDapoxetine and related impurities0.05% - 1.0% (relative to Dapoxetine)Not Specified nih.gov
UV SpectrophotometryDapoxetine HCl5 - 60 µg/mLr² = 0.9998 itmedicalteam.pl
Colorimetric MethodDapoxetine HCl5 - 30 µg/mLNot Specified rjptonline.org

Accuracy refers to the closeness of the test results obtained by the method to the true value, while precision represents the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst), and reproducibility.

Accuracy is often assessed through recovery studies, where a known amount of the impurity is spiked into the sample matrix at different concentration levels. For Dapoxetine impurities, recovery experiments have been performed by spiking impurities at levels ranging from 0.05% to 0.15% of the API concentration. ijrpc.com The percentage recovery is then calculated. Studies on Dapoxetine HCl have shown recovery values between 99.41% and 100.86% w/w, which fall within the acceptable limits. rjptonline.org

Precision is expressed as the relative standard deviation (RSD) of a series of measurements. For impurities, the precision of the method was confirmed by injecting multiple individual preparations of Dapoxetine spiked with 0.1% of each impurity, with the resulting %RSD of the peak areas being less than 5.0. ijrpc.com For the assay of Dapoxetine itself, intra-day precision was found to be in the range of 0.14–1.54% and inter-day precision was 0.49–1.83%, indicating a high degree of precision for the method. ptfarm.pl

Table 2: Accuracy and Precision Data for Dapoxetine and Related Impurities

ParameterAnalyte(s)Concentration LevelsResult (% Recovery or %RSD)Source
AccuracyImpurity-A, Impurity-B, Impurity-C0.05%, 0.075%, 0.10%, 0.125%, 0.15%Not specified in abstract, but validated ijrpc.com
AccuracyDapoxetine HClNot Specified99.41% - 100.86% rjptonline.org
Precision (Repeatability)Impurity-A, Impurity-B, Impurity-C0.1% spiked%RSD < 5.0 ijrpc.com
Intra-day PrecisionDapoxetine HClLOQ, 3, 20, 30 µg/mL%RSD: 0.14% - 1.54% ptfarm.pl
Inter-day PrecisionDapoxetine HClLOQ, 3, 20, 30 µg/mL%RSD: 0.49% - 1.83% ptfarm.pl

Application in Impurity Profiling and Purity Assessment of Related Compounds

Validated analytical methods are crucial for the impurity profiling of Dapoxetine and the purity assessment of its related compounds, including this compound. Impurity profiling involves the identification and quantification of each impurity present in the drug substance.

HPLC and CE methods have been successfully applied to the quality control of Dapoxetine, allowing for the simultaneous determination of achiral and chiral impurities. elte.hu One study developed a reversed-phase HPLC method using a polysaccharide-based chiral stationary phase that could separate S-Dapoxetine from its enantiomer (R-Dapoxetine) and several other related substances, such as 1-Naphthol (B170400) and (3S)-3-(dimethylamino-3-phenyl-1-propanol), within a single run. elte.hu This comprehensive approach is highly beneficial for routine quality control and the screening of counterfeit products, which may contain racemic dapoxetine or high levels of impurities. elte.hu

Degradation studies are also a key part of purity assessment. An unknown impurity formed during the degradation of dapoxetine base was isolated and identified as 1-(2E)-cinnamyloxynaphthalene, which forms via the Cope elimination of dapoxetine-N-oxide, a major oxidative and metabolic degradation product. nih.gov The identification of such degradation products is vital for understanding the stability of the drug and ensuring its purity over its shelf life. nih.gov Capillary electrophoresis has also proven effective for the purity assessment of S-dapoxetine, capable of quantifying enantiomeric impurities down to 0.05%. nih.govmdpi.com These sensitive methods are essential for controlling the levels of all related substances to ensure the safety and efficacy of the final pharmaceutical product.

Role in Pharmaceutical Impurity and Reference Standard Development

Characterization as a Key Impurity in Drug Substances

(S)-N-Demethyl Dapoxetine (B195078), also known as Desmethyldapoxetine, is recognized as a principal impurity and a major metabolite of Dapoxetine. wikipedia.orgmdpi.com It is formed when one of the two methyl groups is removed from the nitrogen atom of the Dapoxetine molecule, a process known as N-demethylation. scispace.com This transformation can occur during the chemical synthesis of the Dapoxetine active pharmaceutical ingredient (API) or as a result of metabolic processes in the body. mdpi.comscispace.com

The presence of (S)-N-Demethyl Dapoxetine as a process-related impurity in Dapoxetine raw materials is a key concern for quality control. scispace.com Analytical techniques, particularly High-Performance Liquid Chromatography (HPLC), are employed to detect, identify, and quantify its presence in batches of Dapoxetine. ijrpc.comresearchgate.net Studies have shown the detection of unknown impurities during the analysis of Dapoxetine batches, leading to the characterization of compounds like this compound. ijrpc.com It is one of several potential impurities that must be monitored, alongside others such as (S)-N-Didemethyl Dapoxetine and Dapoxetine N-Oxide. clearsynth.compharmaffiliates.com

elitesynthlaboratories.comaquigenbio.comsynzeal.com

Establishment of this compound as a Pharmaceutical Standard

Due to its status as a significant impurity, the availability of highly purified this compound as a pharmaceutical reference standard is essential. aquigenbio.com These reference standards are used to accurately identify and quantify the amount of this specific impurity in the Dapoxetine API and its finished dosage forms. aquigenbio.comsynthinkchemicals.com The use of a reference standard allows for the validation of analytical methods and ensures that the levels of the impurity comply with the strict limits set by regulatory bodies. aquigenbio.com

Suppliers of chemical standards provide this compound with comprehensive characterization data to ensure its suitability for these critical applications in analytical method development, method validation (AMV), and quality control (QC). aquigenbio.comclearsynth.com This enables pharmaceutical manufacturers to conduct precise quantitative analysis for Abbreviated New Drug Applications (ANDAs) and routine quality checks during commercial production. clearsynth.comaquigenbio.com

Research on Impurity Control Strategies in Pharmaceutical Synthesis

Controlling the formation of impurities during drug synthesis is a fundamental goal of pharmaceutical process development. Research focuses on developing and validating robust analytical methods to monitor and control impurities like this compound. soeagra.com A key strategy involves the development of stability-indicating HPLC methods that can separate the main compound (Dapoxetine) from its process-related impurities and degradation products. researchgate.net

By understanding the reaction pathways that lead to impurity formation, chemists can optimize synthesis conditions to minimize their occurrence. scispace.com For example, a preparation method for this compound itself has been disclosed, which is valuable for producing the reference standard needed to control its levels in the Dapoxetine API. scispace.com The goal is to develop a manufacturing process that is both efficient and consistently produces a high-purity product with impurities well below the accepted thresholds. researchgate.net

Significance for Analytical Research and Development in Pharmaceutical Chemistry

The presence of this compound and other related substances drives innovation in analytical chemistry. The need to ensure the purity of Dapoxetine has led to the development of highly specific and sensitive analytical techniques. google.com Methods such as reversed-phase HPLC (RP-HPLC) and capillary electrophoresis have been developed and validated according to International Council on Harmonisation (ICH) guidelines to resolve Dapoxetine from its impurities. soeagra.comnih.gov

These analytical methods are crucial for:

Specificity: Ensuring the method can distinguish between the API and its impurities. soeagra.com

Quantification: Accurately measuring the levels of impurities, often down to trace amounts. ijrpc.com

Quality Control: Routine analysis of drug substances and products to ensure they meet purity specifications. soeagra.comgoogle.com

The availability of this compound as a reference material is indispensable for these activities, enabling the validation of analytical procedures for linearity, accuracy, and precision. synthinkchemicals.comsoeagra.com

Emerging Research Directions and Unexplored Domains

Advanced Spectroscopic Characterization Techniques

The precise structural elucidation and quantification of (S)-N-Demethyl Dapoxetine (B195078) are critical for metabolic studies and for its use as a reference standard in purity analyses of Dapoxetine. scispace.com Advanced spectroscopic techniques are central to this characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for the definitive structural confirmation of (S)-N-Demethyl Dapoxetine. A patent detailing the synthesis of its hydrochloride salt provides key ¹H NMR spectral data. google.com These data allow for the unambiguous assignment of protons within the molecule, confirming the presence of a single N-methyl group and the integrity of the phenyl and naphthyloxy moieties.

Mass Spectrometry (MS) : High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is essential for identifying and quantifying metabolites in biological matrices. researchgate.net Studies on Dapoxetine's metabolism have utilized UHPLC-ESI-Q-TOF (Ultra-High-Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight) mass spectrometry to detect and characterize its biotransformation products. nih.gov In these studies, this compound (referred to as M1) was identified as a major metabolite. nih.gov The fragmentation pattern is crucial for its identification, with characteristic ions corresponding to the loss of the phenylpropyl group and fragments of the naphthyloxy structure. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy helps in identifying the functional groups present in the molecule. While specific data for the demethylated metabolite is not widely published, the analysis of related structures indicates that key stretches would include those for the secondary amine (N-H), the ether linkage (C-O-C), and aromatic C-H bonds from the phenyl and naphthalene (B1677914) rings. google.com

Spectroscopic Data for this compound Hydrochloride

TechniqueObserved Signals / CharacteristicsReference
¹H NMR (400MHz, CDCl₃)δ 2.55 (s, 3H, N-CH₃), 2.71-3.27 (m, 2H, -CH₂-), 3.71-4.11 (m, 2H, -CH- and -CH₂O-), 6.53-8.19 (m, 12H, Ar-H), 10.09-10.53 (bs, 2H, NH₂⁺) google.com
LC-MS/MSIdentified as a major N-dealkylation product. Fragmentation includes ions at m/z 183.0809, 157.0649, and 117.0698, representing the degradation of the alkoxy chain and the phenylpropyl fragment. nih.gov

Novel Approaches for Targeted Synthesis of Metabolites

The availability of pure this compound is essential for its use as an analytical standard and for further pharmacological investigation. scispace.com This has driven the development of specific synthetic routes.

A patented method outlines a direct approach to preparing this compound, which is noted as a primary impurity in the manufacturing of the parent drug. scispace.com Furthermore, many established asymmetric syntheses of Dapoxetine proceed through a key intermediate, (S)-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine, which is a primary amine. beilstein-journals.orgsemanticscholar.org These routes typically conclude with a reductive N,N-dimethylation step, often using Eschweiler-Clarke conditions (formaldehyde and formic acid), to yield Dapoxetine. beilstein-journals.orgsemanticscholar.org

A novel approach for the targeted synthesis of the N-demethyl metabolite involves modifying this final step. Instead of exhaustive methylation, a controlled, stoichiometric monomethylation of the primary amine intermediate would yield this compound directly. This strategy offers an efficient pathway by leveraging well-established synthetic precursors of the parent compound.

Synthetic Approaches to this compound

ApproachDescriptionKey AdvantageReference
Direct Patented MethodA specific preparation method has been disclosed for this compound for its use as a reference standard for quality control of Dapoxetine raw materials.Provides a direct, documented route to the target compound. scispace.com
Modified Dapoxetine SynthesisInvolves the controlled N-monomethylation of the primary amine intermediate, (S)-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine, instead of the standard N,N-dimethylation.Utilizes readily accessible intermediates from established, high-yield Dapoxetine syntheses. beilstein-journals.orgsemanticscholar.org

Computational Chemistry and Molecular Modeling Studies of Binding Interactions

Understanding how this compound interacts with its biological targets is key to explaining its pharmacological activity. Research indicates that this metabolite is roughly equipotent to Dapoxetine, suggesting a similar binding affinity for the serotonin (B10506) transporter (SERT). wikipedia.org

While specific molecular docking studies for this compound are not prominent in the literature, extensive research on Dapoxetine provides a strong foundation for inference. Dapoxetine is a potent inhibitor of the serotonin transporter, and also binds to norepinephrine (B1679862) and dopamine (B1211576) transporters, with an order of potency of 5-HT > norepinephrine >> dopamine. nih.govtandfonline.com

Computational studies on the parent drug have been performed to explore its binding to various targets, including DNA and viral proteins. scielo.org.zamdpi.comresearchgate.net Molecular docking simulations of Dapoxetine with its primary target, SERT, would reveal key interactions, such as hydrogen bonds and hydrophobic interactions, within the transporter's binding pocket. Given the structural similarity and equipotency of its N-demethylated metabolite, it is highly probable that this compound engages the same key amino acid residues in the SERT binding site. The primary difference would be the potential for an additional hydrogen bond donation from the secondary amine of the metabolite, which could influence the binding kinetics and thermodynamics compared to the tertiary amine of Dapoxetine. Future computational studies are needed to model this specific interaction and confirm these hypotheses.

Binding Affinity of Dapoxetine to Monoamine Transporters

TransporterBinding Affinity / Potency (IC₅₀ / Kᵢ)Reference
Serotonin (5-HT) TransporterIC₅₀ = 1.12 nM; Kᵢ = 9.5 nih.govtandfonline.com
Norepinephrine TransporterIC₅₀ = 202 nM; Kᵢ = 6.6 nih.govtandfonline.com
Dopamine TransporterIC₅₀ = 1720 nM; Kᵢ = 5.8 nih.govtandfonline.com

Potential for Derivatization and Analog Development for Research Probes

The development of chemical probes derived from this compound represents a significant unexplored domain. Such tools would be invaluable for biochemical and pharmacological research to investigate its mechanism of action, distribution, and target engagement.

The secondary amine of this compound is an ideal handle for chemical modification. Several derivatization strategies could be employed:

Fluorescent Labeling : Acylating the secondary amine with a fluorescent tag (e.g., a coumarin, fluorescein, or rhodamine derivative) would create a fluorescent probe. This probe could be used in fluorescence microscopy to visualize the localization of the compound in cells or tissues, or in fluorescence polarization assays to study binding to SERT in real-time.

Biotinylation : Attaching a biotin (B1667282) molecule would allow for affinity-based pulldown experiments. By incubating biotinylated this compound with cell lysates, researchers could isolate the SERT protein and any potential off-target binding partners for identification by mass spectrometry.

Radiolabeling : Synthesizing a radiolabeled version, for example with tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), would create a powerful tool for quantitative receptor binding assays and pharmacokinetic studies. The use of radiolabeled ligands is a gold standard for determining binding affinities and transporter densities. nih.govtandfonline.com

Photoaffinity Labeling : Introducing a photo-reactive group (e.g., an azide (B81097) or benzophenone) would create a photoaffinity probe. Upon binding to its target and exposure to UV light, this probe would form a covalent bond, permanently labeling the binding site. This technique is highly effective for unambiguously identifying the direct binding partners of a ligand.

These derivatization strategies would yield a portfolio of research tools to dissect the molecular pharmacology of this compound with high precision.

Q & A

Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound?

  • Methodological Answer : Adhere to ICH Q2(R1) guidelines for method validation. Document chiral purity (>99% enantiomeric excess) via polarimetry and circular dichroism (CD). Cross-validate results with independent labs using blinded samples .

Data Contradiction Analysis

Q. How to resolve discrepancies between in vitro binding affinity and in vivo efficacy of this compound?

  • Methodological Answer : Reconcile data using physiologically based pharmacokinetic (PBPK) modeling to account for protein binding, tissue distribution, and blood-brain barrier permeability. Validate with microdialysis studies in target tissues .

Q. What strategies mitigate bias in meta-analyses of this compound trials?

  • Methodological Answer : Use Egger’s regression and funnel plots to detect publication bias. Perform sensitivity analyses excluding industry-funded studies and apply GRADE criteria for evidence quality .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.